Butyl 2-(4-chloro-2-methylphenoxy)propanoate

Description

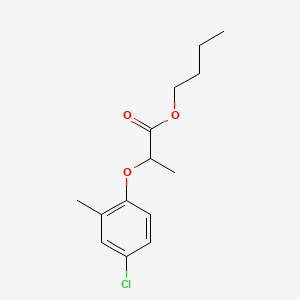

Butyl 2-(4-chloro-2-methylphenoxy)propanoate (CAS: 1713-14-0) is a synthetic auxin herbicide belonging to the phenoxypropanoate ester class. Its molecular formula is C₁₄H₁₉ClO₃, with a molecular weight of 270.75 g/mol and a calculated XLogP3 value of 4.7, indicating moderate lipophilicity . The compound features a phenoxy backbone substituted with a chlorine atom at the para-position and a methyl group at the ortho-position, esterified to a butyl chain via a propanoate linker. This structural configuration enhances its stability and bioavailability for herbicidal applications.

Properties

CAS No. |

97659-37-5 |

|---|---|

Molecular Formula |

C14H19ClO3 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

butyl 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |

InChI Key |

HLSZELGMPRJPOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propanoic acid.

Reduction: Formation of butyl 2-(4-chloro-2-methylphenoxy)propanol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

Butyl 2-(4-chloro-2-methylphenoxy)propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the modification and creation of various derivatives that can be utilized in different chemical reactions.

Biology

In biological research, this compound has been studied for its potential effects on plant growth. It acts as a plant growth regulator , mimicking natural hormones like auxins. This mimicry disrupts normal plant growth processes, leading to phytotoxicity in target species while potentially affecting non-target plants at higher concentrations.

Medicine

The compound is also investigated for its potential therapeutic properties . It may serve as a precursor in drug development, where its biological activity can be harnessed for medicinal purposes. Ongoing research aims to explore its interactions with enzymes and receptors within biological systems.

Industry

In industrial applications, this compound is utilized in the formulation of agrochemicals , including herbicides and pesticides. Its effectiveness against broadleaf weeds makes it a valuable asset in agricultural practices aimed at weed management.

Case Study 1: Efficacy in Agricultural Settings

A field study conducted on soybean crops demonstrated that applying this compound at recommended rates significantly reduced populations of targeted broadleaf weeds without adversely affecting crop yield. This study underscores the compound's effectiveness as a selective herbicide.

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the runoff potential of this compound in agricultural landscapes. Results indicated minimal off-target movement when applied under recommended conditions, supporting its use in sustainable agriculture practices. The findings suggest that proper application can mitigate environmental risks associated with herbicide use.

Mechanism of Action

The mechanism of action of butyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural plant hormones. The compound can bind to receptor sites, triggering a cascade of biochemical reactions that influence plant growth and development. The exact molecular pathways and targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phenoxypropanoate Class

2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP; CAS: 93-65-2)

- Structure : The acid form of the target compound, lacking the butyl ester group.

- Properties: Higher water solubility compared to the ester form due to its polar carboxylic acid group. However, it is classified as a carcinogen and irritant, with significant health risks upon exposure .

- Application : Used as a post-emergent herbicide but requires formulation adjustments to improve leaf penetration.

Ethyl 2-(4-Chloro-3-Methylphenoxy)-2-Methylpropanoate (CAS: 62402-47-5)

- Structure: Substitutes the ortho-methyl group on the phenoxy ring with a meta-chlorine and adds a methyl group to the propanoate chain.

- Properties : Molecular weight 256.73 g/mol ; the ethyl ester and methyl substitution may reduce persistence in soil compared to the butyl ester .

- Activity : Altered substituent positions likely affect target-site binding and weed selectivity.

Cyclohexyl 2-(4-Chloro-2-Methylphenoxy)Propionate (CAS: 94159-22-5)

- Structure : Replaces the butyl ester with a bulky cyclohexyl group.

- Application : May require higher application rates due to reduced bioavailability.

Analogues in the Phenoxyalkanoate Herbicide Family

MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid; CAS: 94-74-6)

- Properties: Higher water solubility (log P ~2.1) and faster degradation in soil compared to butyl propanoate esters .

MCPB (4-(4-Chloro-2-Methylphenoxy)Butanoic Acid; CAS: 94-81-5)

- Structure: Butanoic acid chain with a phenoxy group.

- Properties: Longer carbon chain increases lipophilicity (log P ~3.5) but less than butyl propanoate .

- Application : Primarily used in legume crops for selective weed control.

Fluazifop-P Butyl Ester (CAS: 79241-46-6)

Physicochemical and Functional Comparison

| Compound | CAS | Molecular Formula | XLogP3 | Molecular Weight (g/mol) | Key Structural Features | Primary Use |

|---|---|---|---|---|---|---|

| Butyl 2-(4-chloro-2-methylphenoxy)propanoate | 1713-14-0 | C₁₄H₁₉ClO₃ | 4.7 | 270.75 | Butyl ester, ortho-methyl, para-chlorine | Broadleaf herbicide |

| MCPP (Acid Form) | 93-65-2 | C₁₀H₁₁ClO₃ | 2.8* | 214.64 | Carboxylic acid group | Post-emergent herbicide |

| Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | 62402-47-5 | C₁₃H₁₇ClO₃ | ~4.2† | 256.73 | Meta-chlorine, ethyl ester | Experimental herbicide |

| MCPA | 94-74-6 | C₉H₉ClO₃ | 2.1 | 200.62 | Acetic acid chain | Cereal crops |

| Fluazifop-P butyl ester | 79241-46-6 | C₁₉H₂₀F₃NO₄ | 5.1 | 381.36 | Trifluoromethylpyridinyl group | Grass-specific herbicide |

*Estimated from structural analogues; †Predicted based on ethyl ester substitution.

Key Research Findings

Esterification Impact: this compound exhibits enhanced foliar absorption compared to its acid form (MCPP) due to increased lipophilicity, reducing wash-off and improving rainfastness .

Substituent Position: The ortho-methyl and para-chlorine configuration in the target compound optimizes auxin receptor binding, whereas meta-substituted analogues (e.g., Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate) show reduced efficacy .

Environmental Persistence : Butyl esters generally persist longer in soil than acetic acid derivatives (e.g., MCPA) but degrade faster than cyclohexyl esters due to microbial hydrolysis .

Toxicity Profile: While MCPP is carcinogenic, the esterified form (target compound) may have lower acute toxicity, though data gaps exist .

Biological Activity

Butyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with significant biological activity, particularly in agricultural applications as a herbicide. This article explores its biological mechanisms, effects, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClO₃

- Molecular Weight : Approximately 270.75 g/mol

- Classification : Ester; specifically, a butyl ester of 2-(4-chloro-2-methylphenoxy)propanoic acid.

The compound's structure features a butyl group attached to the propanoate moiety, enhancing its lipophilicity and biological activity, which is crucial for its function as a herbicide.

This compound exhibits herbicidal activity primarily through the disruption of plant growth hormone pathways. It mimics natural plant hormones, leading to uncontrolled growth and eventual plant death. The chlorophenoxy structure is integral to this mechanism, allowing it to interfere with the hormonal regulation of plant development.

Key Mechanisms:

- Hormonal Mimicry : Disrupts natural auxin pathways.

- Phytotoxicity : Can affect non-target plants at high concentrations.

- Environmental Impact : Requires careful management to minimize adverse effects on surrounding flora and fauna.

Biological Activity and Efficacy

Research indicates that this compound is particularly effective against broadleaf weeds while being less harmful to grasses. This selectivity makes it valuable in crop management systems where maintaining grass species is crucial.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Efficacy (%) | Notes |

|---|---|---|

| Dandelion | 85 | Highly susceptible |

| Clover | 75 | Moderate susceptibility |

| Grass (e.g., Kentucky Bluegrass) | 10 | Minimal impact |

Research Findings

- Toxicological Studies : Investigations into the toxicity of this compound have shown that it is moderately toxic to aquatic organisms but poses a low risk to human health when used according to guidelines. The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity is established at 200 mg/kg/day, indicating a significant margin of safety for workers and consumers alike .

- Environmental Studies : Studies have highlighted the need for careful application to prevent contamination of non-target species. The compound's degradation in soil and water systems has been documented, with microbial degradation pathways identified that transform it into less harmful substances .

- Combination Studies : Research shows that combining this compound with other herbicides can enhance efficacy against resistant weed species, suggesting potential for integrated pest management strategies.

Case Study 1: Efficacy in Agricultural Settings

A field study conducted on soybean crops demonstrated that applying this compound at recommended rates significantly reduced populations of targeted broadleaf weeds without adversely affecting crop yield.

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the runoff potential of this compound in agricultural landscapes. Results indicated minimal off-target movement when applied under recommended conditions, supporting its use in sustainable agriculture practices.

Q & A

Q. What are the critical safety protocols for handling and storing Butyl 2-(4-chloro-2-methylphenoxy)propanoate in laboratory settings?

this compound is classified as a carcinogen and poses severe health risks, including skin/eye irritation, neurotoxicity, and potential kidney damage . Key protocols include:

- Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure. Airborne concentrations should be monitored, with exposure limits adhering to OSHA guidelines .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Contaminated clothing must be removed immediately and laundered separately .

- Storage : Store in tightly sealed containers in cool, ventilated areas away from strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, Mg). Avoid ignition sources due to flammability risks from solvent carriers .

Q. Which physicochemical properties of this compound are critical for experimental design?

- Reactivity : The compound is incompatible with strong acids and metals, which can catalyze decomposition or hazardous reactions (e.g., gas evolution) .

- Solubility : While insoluble in water, it dissolves in organic solvents (e.g., acetone, ethanol). This influences solvent selection for synthesis or extraction .

- Stability : Hygroscopicity may necessitate anhydrous conditions during reactions to prevent hydrolysis .

Q. What are the standard synthetic routes for this compound?

A common method involves etherification of 4-chloro-2-methylphenol with (R)-butyl 2-(methylsulfonyloxy)propanoate under basic conditions (e.g., K₂CO₃ in DMF). The reaction is monitored via TLC or HPLC for byproduct formation (e.g., unreacted phenol) . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Advanced Research Questions

Q. How does enzymatic degradation of this compound occur, and what are the key metabolites?

The compound is metabolized by (R)-dichlorprop dioxygenase (EC 1.14.11.44), a 2-oxoglutarate-dependent enzyme. The reaction pathway yields:

Q. What advanced analytical methods are recommended for quantifying this compound in environmental or biological matrices?

- HPLC-UV/FLD : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients achieve baseline separation. Detection limits of 0.1 µg/mL are reported .

- Isotope dilution mass spectrometry : Using ¹³C-labeled analogs improves precision in complex matrices (e.g., soil or plant tissues) .

- FTIR spectroscopy : Characterizes degradation products via carbonyl (C=O) and aryl chloride (C-Cl) stretching bands (1750 cm⁻¹ and 750 cm⁻¹, respectively) .

Q. What environmental fate data exist for this compound, and how do degradation products impact ecotoxicity?

- Photodegradation : Under UV light (λ = 254 nm), the ester bond hydrolyzes to 2-(4-chloro-2-methylphenoxy)propanoic acid, which is persistent in aquatic systems .

- Soil adsorption : Log Kₒₒ values of 3.2 indicate moderate mobility, posing groundwater contamination risks .

- Ecotoxicity : Metabolites like 4-chloro-2-methylphenol exhibit higher toxicity (Daphnia magna LC₅₀ = 2.1 mg/L) than the parent compound, necessitating remediation strategies (e.g., microbial consortia) .

Q. How can researchers resolve contradictions in toxicity data for this compound?

Discrepancies in carcinogenicity rankings (e.g., IARC vs. EPA classifications) may arise from:

- Dose-response variability : Chronic low-dose studies in rodents show renal tubular necrosis, while acute exposure data prioritize neurotoxicity .

- Metabolic activation : Cytochrome P450-mediated bioactivation in hepatic microsomes generates reactive intermediates not accounted for in vitro assays .

- Mitigation : Cross-validate findings using OECD-compliant protocols (e.g., TG 451 for carcinogenicity) and human-relevant models (e.g., 3D liver spheroids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.